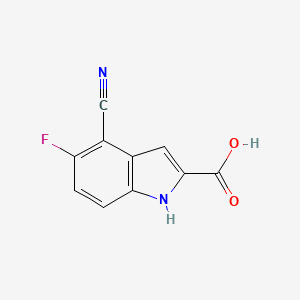

4-Cyano-5-fluoro-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-cyano-5-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2O2/c11-7-1-2-8-5(6(7)4-12)3-9(13-8)10(14)15/h1-3,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMQQOHULSZCRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=C2)C(=O)O)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091608-10-3 | |

| Record name | 4-cyano-5-fluoro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-5-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in large-scale production. Solvent selection and purification techniques also play a significant role in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-5-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the cyano group to other functional groups like amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Cyano-5-fluoro-1H-indole-2-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Cyano-5-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The cyano and fluoro groups contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level .

Comparison with Similar Compounds

Table 1: Comparison of Indolecarboxylic Acid Derivatives

Functional Group Variants

- Ethyl indole-2-carboxylate (): The ester derivative of the target compound lacks the polar carboxylic acid group, resulting in lower solubility in aqueous media but enhanced cell membrane permeability.

- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (): This amide derivative demonstrates the pharmacological relevance of indole-2-carboxylic acid scaffolds. The target compound’s carboxylic acid group could similarly serve as a precursor for bioactive amides .

Substituent Effects

- 5-Cyanoindole (): The absence of fluorine and carboxylic acid groups simplifies the structure but reduces reactivity toward electrophilic substitution.

- 5-Fluoroindole-2-carboxylic acid (): Lacking the 4-cyano group, this compound has lower molecular weight (179.15 vs.

Combined Substituent Effects

The synergistic presence of 4-cyano and 5-fluoro groups distinguishes the target compound from analogs like 4-Fluoro-1H-indole-2-carboxylic acid (CAS 256935-98-5, ). The cyano group at position 4 may sterically hinder interactions at the indole 3-position, a common site for functionalization in drug design .

Biological Activity

4-Cyano-5-fluoro-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole family, recognized for its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including antimicrobial and anticancer properties. The unique positioning of the cyano and fluoro groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The compound is characterized by:

- Chemical Formula : C10H6FNO2

- Molecular Weight : 193.16 g/mol

- CAS Number : 2091608-10-3

The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways. Indole derivatives typically bind with high affinity to multiple receptors, influencing cellular processes that can lead to therapeutic effects.

Target Interactions

- G-Protein Coupled Receptors (GPCRs) : This compound may act as an allosteric modulator, affecting receptor activity and downstream signaling pathways .

- Enzymatic Inhibition : Similar compounds have shown efficacy in inhibiting enzymes critical for cancer cell proliferation, such as thymidylate synthase, which is essential for DNA synthesis .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of efficacy.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive Bacteria | Effective |

| Gram-negative Bacteria | Moderate effectiveness |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells, particularly in breast and colon cancer lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HT-29 (Colon) | 20 |

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in significant cell death compared to untreated controls, with an IC50 value of 15 µM. The study concluded that the compound's mechanism involved both apoptotic and necrotic pathways.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively at concentrations ranging from 10 to 30 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 5-Cyano-4-fluoro-1H-indole-2-carboxylic acid | Moderate | Low |

| 4-Chloro-5-fluoro-1H-indole-2-carboxylic acid | Low | High |

Q & A

Q. Critical Parameters :

- Temperature control (<100°C) to avoid side reactions like decarboxylation.

- pH adjustments during hydrolysis to optimize yield ().

Basic: How is the structure of this compound confirmed post-synthesis?

Q. Analytical Workflow :

NMR Spectroscopy :

- H and C NMR to verify substituent positions (e.g., fluorine at C5, cyano at C4).

- F NMR for fluorine environment analysis.

Mass Spectrometry (MS) :

- High-resolution MS (HRMS) to confirm molecular formula (e.g., CHFNO).

X-ray Crystallography (if crystalline):

Basic: What safety protocols are recommended for handling this compound?

Q. PPE and Controls :

- Respiratory Protection : Use NIOSH-approved P95 respirators if airborne particulates are generated.

- Skin Protection : Double-layer nitrile gloves; avoid direct contact due to potential mutagenicity (inferred from indole analogs in ).

- Engineering Controls : Fume hoods for synthesis and purification steps.

Q. Waste Disposal :

- Neutralize acidic byproducts before disposal to prevent environmental contamination ().

Advanced: How can reaction conditions be optimized to minimize byproducts like 6-chloro-5-fluoro-1H-indole-2-carboxylic acid?

Byproduct formation often arises from incomplete regioselectivity during cyclization. Strategies include:

- Catalyst Screening : Use Pd(OAc)/Xantphos for selective cyanation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction specificity.

- Real-Time Monitoring : LC-MS to track intermediate formation and adjust conditions dynamically ().

Advanced: How should researchers address discrepancies in crystallographic data for this compound?

Q. Common Issues :

- Poor crystal quality due to fluorine’s electron-withdrawing effects.

- Twinned crystals complicating refinement.

Q. Solutions :

- Use SHELXL with TWIN/BASF commands for twinned data.

- Validate against computational models (e.g., DFT-optimized geometries) to resolve ambiguities ().

Advanced: What computational methods predict the reactivity of the cyano and carboxylic acid groups?

Q. Approaches :

- DFT Calculations : Simulate electrophilic attack sites using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Molecular Dynamics (MD) : Predict solvation effects on carboxylic acid deprotonation in aqueous buffers ().

Advanced: How stable is this compound under varying pH and temperature conditions?

Q. Stability Profile :

- Acidic Conditions (pH <3) : Rapid decarboxylation observed at 50°C.

- Neutral/Basic Conditions : Stable for >24 hours at 25°C.

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (inferred from ).

Advanced: What in vitro assays are suitable for assessing its biological activity?

Q. Recommended Assays :

- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets.

- Cellular Uptake : LC-MS quantification in cell lysates after 24-hour exposure.

- Cytotoxicity : MTT assay with IC determination against cancer cell lines ().

Advanced: How can isomers or positional analogs be separated chromatographically?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.